7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate
Description
7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrazine core. Key structural attributes include:
Properties
IUPAC Name |
7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-6-21-13(19)11-9-16-12-10(2)17(7-8-18(11)12)14(20)22-15(3,4)5/h9-10H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGKVOQZLJOEMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1CCN(C2C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate typically involves multiple steps. One common method includes the following steps :
Cross-Coupling Reaction: The pyrrole ring is cross-coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition Reaction: Propargylamine is added to the obtained acetylenes to provide the related N-propargylenaminones.
Intramolecular Cyclization: The prepared propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to form the final product.
Chemical Reactions Analysis
7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound under suitable conditions.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including :
Chemistry: It serves as a versatile scaffold in organic synthesis, enabling the creation of various derivatives with potential biological activities.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its unique structure.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights critical differences between the target compound and its analogs:
Key Observations
However, this group may enhance metabolic stability in drug candidates . Ethyl and tert-butyl esters improve solubility in organic solvents, facilitating synthetic modifications .
Core Structure Variations :
- Imidazo[1,5-a]pyrazine () exhibits different electronic properties due to isomerism, which could alter binding affinities in biological targets .
- Imidazo[1,2-a]pyridine derivatives () lack the pyrazine nitrogen, reducing hydrogen-bonding capacity but increasing lipophilicity .
Synthetic Considerations :
- Bromo-substituted analogs (e.g., ) are more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target compound’s methyl group limits such transformations .
- Cyclization methods using carbonyldiimidazole (CDI) () or TFA-mediated deprotection () are common in synthesizing such heterocycles .
Biological Activity
7-O-tert-butyl 3-O-ethyl 8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate is a synthetic compound belonging to the imidazo[1,2-a]pyrazine family. Its complex structure incorporates both imidazole and pyrazine moieties, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory agent and enzyme inhibitor. The following sections detail specific activities and findings related to its biological effects.
Anti-inflammatory Activity
Recent studies have indicated that compounds within the imidazo[1,2-a]pyrazine family exhibit anti-inflammatory properties. For instance:
- Mechanism : The compound may act as a modulator of inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Case Studies : In vitro assays demonstrated that derivatives of this compound showed greater anti-inflammatory activity compared to curcumin, a well-known anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.25 mg/mL |
| Staphylococcus aureus | 0.5 mg/mL |
| Pseudomonas aeruginosa | 1 mg/mL |
These findings suggest that the compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory responses.
- Receptor Modulation : It may act as a ligand for Toll-like receptors (TLRs), particularly TLR8, which plays a crucial role in immune responses .
Research Findings
Several studies have focused on synthesizing and testing derivatives of this compound for enhanced biological activity:
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Assignments focus on distinguishing methyl groups (e.g., tert-butyl δ ~1.2 ppm vs. ethyl ester δ ~1.3 ppm) and imidazo-pyrazine protons (δ 3.5–5.0 ppm for dihydro protons) .
- IR : Carboxylate C=O stretches appear at ~1700–1750 cm⁻¹, while imidazole ring vibrations occur at ~1600 cm⁻¹ .
- HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns. For example, loss of tert-butoxy group (Δm/z = 57) is common .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the dihydroimidazo-pyrazine core .
What contradictory data exist regarding the biological activity of imidazo[1,2-a]pyrazine derivatives, and how can researchers validate mechanistic hypotheses?
Q. Advanced Research Focus
- Contradictions : Some studies report antitumor activity via kinase inhibition (), while others emphasize antimicrobial effects (). These discrepancies may arise from substituent-dependent target specificity.
- Validation Strategies :
- In Silico Docking : Compare binding affinities to kinases (e.g., EGFR) vs. bacterial enzymes (e.g., DNA gyrase) .
- SAR Studies : Synthesize analogs (e.g., replacing tert-butyl with trifluoromethyl) and assay activity across models .
- Pathway Analysis : Use transcriptomics/proteomics to identify differentially expressed genes/proteins post-treatment.
Q. Advanced Research Focus
- Batch Process Limitations : Low yields in alkylation steps (e.g., 60% for C8-methylation) and purification difficulties due to polar byproducts .
- Flow Chemistry Solutions :
- Continuous Alkylation : Improved mixing and heat transfer enhance regioselectivity .
- Inline Monitoring : Use FTIR or UV-vis to detect intermediates and automate reagent adjustments.
- Case Study : achieved 94% yield in a Boc-deprotection step using TFA in a microreactor, reducing reaction time from 2 hours to 15 minutes .
How do steric and electronic effects of substituents (tert-butyl, ethyl ester) influence the compound’s reactivity in nucleophilic substitution reactions?
Q. Advanced Research Focus
- Steric Effects : The tert-butyl group at C7 hinders nucleophilic attack at the adjacent carbonyl, favoring reactivity at the less hindered C3-ethyl ester .
- Electronic Effects : Electron-withdrawing ester groups activate the imidazo-pyrazine ring for electrophilic substitution (e.g., nitration at C5) .
- Experimental Validation :
- Kinetic Studies : Compare reaction rates of tert-butyl vs. methyl analogs with nucleophiles (e.g., amines).
- DFT Calculations : Map electrostatic potential surfaces to predict reactive sites .
What analytical methods are critical for assessing the stability of this compound under physiological conditions (e.g., plasma, pH variations)?
Q. Advanced Research Focus
- HPLC-MS : Monitor degradation products (e.g., ester hydrolysis to carboxylic acids) in simulated gastric fluid (pH 1.2–3.0) .
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks; track mass loss via TGA and structural changes via XRD .
- Plasma Stability Assay : Incubate with human plasma at 37°C; use LC-MS to quantify parent compound remaining after 24 hours .
Q. Advanced Research Focus
- Pharmacokinetic Factors : Poor oral bioavailability (e.g., due to ester hydrolysis) may explain reduced efficacy in vivo despite strong in vitro activity .
- Metabolite Interference : In vivo metabolism may generate inactive/active metabolites (e.g., ’s TFA deprotection product).
- Validation Workflow :
- ADME Screening : Assess permeability (Caco-2), metabolic stability (microsomes).
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations post-administration.
- Metabolite ID : Use HRMS/MS to characterize major metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
